molecular formula C6HCl4NO B8341227 4,5,6-Trichloropicolinoyl chloride

4,5,6-Trichloropicolinoyl chloride

Cat. No. B8341227
M. Wt: 244.9 g/mol
InChI Key: LPLSXEQPNFWFFS-UHFFFAOYSA-N
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Patent
US08871943B2

Procedure details

A 500 mL three neck round bottom flask with thermowell was fitted with a condenser which vented to a trap and then an aqueous 10% NaOH scrubber, magnetic stir bar, two stoppers and a thermometer. To the vessel was added 4,5,6-trichloropicolinic acid (86 g which contained 8.6 g water, 77.4 g active, 0.32 mol), toluene (160 mL), thionyl chloride (85 mL, 1.12 mol) and DMF (0.3 mL). The slurry was heated to 70-80° C., held there for 7 h and then cooled to room temperature and allowed to stir overnight. Approximately 0.2 mL of the pale yellow solution was placed in a vial and concentrated to a solid under a stream of N2. The solid was treated with a mixture of triethylamine/methanol (0.3 mL/2 mL) and then warmed with a heat gun for ca. 1 min. HPLC analysis indicated that less than 1% of the carboxylic acid remained as compared to the methyl ester derivative. The solution was concentrated on a rotary evaporator leaving a pale yellow solid. The solid was dried (40° C./20 mmHg) for about 1 h providing the title compound (92 g): mp 68-70° C.; 1H NMR (CDCl3, 400 MHz) δ 8.12 (s), the solid contained about 4 wt % toluene as determined by integration of the proton signals; 13C NMR (CDCl3, 101 MHz) δ 167.3, 151.0, 145.82, 145.8, 135.7, 125.5.
[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
86 g
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
reactant
Reaction Step Three
Quantity
85 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.3 mL
Type
solvent
Reaction Step Three
[Compound]
Name
pale yellow solution
Quantity
0.2 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Cl:3][C:4]1[C:9]([Cl:10])=[C:8]([Cl:11])[N:7]=[C:6]([C:12]([OH:14])=O)[CH:5]=1.C1(C)C=CC=CC=1.S(Cl)([Cl:24])=O>CN(C=O)C>[Cl:3][C:4]1[C:9]([Cl:10])=[C:8]([Cl:11])[N:7]=[C:6]([C:12]([Cl:24])=[O:14])[CH:5]=1 |f:0.1|

Inputs

Step One
Name
three
Quantity
500 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
86 g
Type
reactant
Smiles
ClC1=CC(=NC(=C1Cl)Cl)C(=O)O
Name
Quantity
160 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
85 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.3 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
pale yellow solution
Quantity
0.2 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 (± 5) °C
Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
vented to a trap
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a solid under a stream of N2
ADDITION
Type
ADDITION
Details
The solid was treated with a mixture of triethylamine/methanol (0.3 mL/2 mL)
TEMPERATURE
Type
TEMPERATURE
Details
warmed with a heat gun for ca. 1 min
Duration
1 min
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
leaving a pale yellow solid
CUSTOM
Type
CUSTOM
Details
The solid was dried (40° C./20 mmHg) for about 1 h
Duration
1 h

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
ClC1=CC(=NC(=C1Cl)Cl)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 92 g
YIELD: CALCULATEDPERCENTYIELD 117.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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